molecular formula C16H17NO4S B15109066 Ethyl 4-(benzylsulfamoyl)benzoate

Ethyl 4-(benzylsulfamoyl)benzoate

Cat. No.: B15109066
M. Wt: 319.4 g/mol
InChI Key: CKBMTEBTIXISMV-UHFFFAOYSA-N
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Description

Ethyl 4-(benzylsulfamoyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylsulfamoyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(benzylsulfamoyl)benzoate typically involves the esterification of 4-(benzylsulfamoyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous-flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of reactants and removal of products, ensuring a steady state of production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can lead to the formation of the corresponding sulfide.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as cancer and inflammatory diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzylsulfamoyl)benzoate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This can lead to a reduction in the production of inflammatory mediators, making it a potential anti-inflammatory agent.

Comparison with Similar Compounds

    Ethyl 4-dimethylaminobenzoate: Used as a local anesthetic.

    Benzyl benzoate: Used as a topical treatment for scabies.

    N-Substituted 4-sulfamoylbenzoic acid derivatives: Investigated as enzyme inhibitors.

Uniqueness: Ethyl 4-(benzylsulfamoyl)benzoate is unique due to its specific structural features, such as the benzylsulfamoyl group, which imparts distinct chemical and biological properties. Its potential as an enzyme inhibitor and its applications in various fields make it a compound of significant interest.

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl 4-(benzylsulfamoyl)benzoate

InChI

InChI=1S/C16H17NO4S/c1-2-21-16(18)14-8-10-15(11-9-14)22(19,20)17-12-13-6-4-3-5-7-13/h3-11,17H,2,12H2,1H3

InChI Key

CKBMTEBTIXISMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

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